molecular formula C17H18ClNOS B13431311 (S)-N-Desmethyl duloxetine hydrochloride

(S)-N-Desmethyl duloxetine hydrochloride

Cat. No.: B13431311
M. Wt: 319.8 g/mol
InChI Key: UOABSLFXETYYQW-NTISSMGPSA-N
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Description

(S)-N-Desmethyl duloxetine hydrochloride is a chemical compound derived from duloxetine, a well-known serotonin-norepinephrine reuptake inhibitor (SNRI). Duloxetine is primarily used to treat major depressive disorder, generalized anxiety disorder, fibromyalgia, and neuropathic pain. The compound this compound is an important intermediate in the synthesis of duloxetine and has significant implications in pharmaceutical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Desmethyl duloxetine hydrochloride typically involves several steps, starting from readily available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-N-Desmethyl duloxetine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Mechanism of Action

The mechanism of action of (S)-N-Desmethyl duloxetine hydrochloride is closely related to that of duloxetine. It functions as a serotonin-norepinephrine reuptake inhibitor, increasing the levels of these neurotransmitters in the synaptic cleft. This action enhances neurotransmission and alleviates symptoms of depression and anxiety . The compound targets serotonin and norepinephrine transporters, inhibiting their reuptake and prolonging their activity in the central nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-N-Desmethyl duloxetine hydrochloride is unique due to its specific role as an intermediate in the synthesis of duloxetine. Its chiral purity and specific chemical properties make it a valuable compound in pharmaceutical research and development.

Properties

Molecular Formula

C17H18ClNOS

Molecular Weight

319.8 g/mol

IUPAC Name

(3S)-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine;hydrochloride

InChI

InChI=1S/C17H17NOS.ClH/c18-11-10-16(17-9-4-12-20-17)19-15-8-3-6-13-5-1-2-7-14(13)15;/h1-9,12,16H,10-11,18H2;1H/t16-;/m0./s1

InChI Key

UOABSLFXETYYQW-NTISSMGPSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2O[C@@H](CCN)C3=CC=CS3.Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC(CCN)C3=CC=CS3.Cl

Origin of Product

United States

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